BENGHE Foundational & Exploratory

Check Availability & Pricing

Literature review on 2-Chloro-4-fluoronicotinic
acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-4-fluoronicotinic acid

Cat. No.: B1395116

An In-depth Technical Guide to 2-Chloro-4-fluoronicotinic Acid: A Versatile Scaffold for
Modern Drug Discovery

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic use of halogenated heterocyclic
building blocks is not merely an option but a cornerstone of rational drug design. These
scaffolds provide a robust framework upon which chemists can construct novel molecular
architectures with finely tuned pharmacological profiles. Among these, 2-Chloro-4-
fluoronicotinic acid (CAS No. 929022-76-4) emerges as a particularly valuable, albeit
specialized, intermediate. Its trifunctional nature—a nucleophilic pyridine core, an electrophilic
carboxylic acid, and two distinct halogen atoms at strategic positions—offers a rich playground
for synthetic diversification.

This guide is designed for the practicing researcher and drug development professional. It
moves beyond a simple recitation of facts to provide a deeper understanding of the why—the
causality behind synthetic choices and the strategic value of this molecule's unique features.
We will explore its synthesis, dissect its reactivity, and project its potential applications,
grounding our discussion in the principles of physical organic chemistry and contemporary drug
design.

The Strategic Value of 2-Chloro-4-fluoronicotinic
Acid in Synthesis
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The utility of any synthetic building block is defined by its ability to introduce desirable structural
and physicochemical properties into a target molecule. Halogenation is a premier strategy for
modulating a drug candidate's lipophilicity, metabolic stability, and binding affinity.[1][2]

e The Fluoro Substituent (C4): The fluorine atom at the C4 position is a powerful modulator of
local electronics. Its high electronegativity can lower the pKa of the pyridine nitrogen,
reducing basicity and potentially mitigating off-target interactions with physiological amines.
Furthermore, a C-F bond can enhance metabolic stability by blocking sites susceptible to
oxidative metabolism.[3]

e The Chloro Substituent (C2): The chlorine atom at the C2 position serves a dual purpose.
Electronically, it further withdraws electron density from the ring. Synthetically, it is the key
reactive handle. The C2 position on a pyridine ring is activated toward nucleophilic aromatic
substitution (SNAr) and serves as an excellent anchor point for palladium-catalyzed cross-
coupling reactions, a pillar of modern drug synthesis.[2]

e The Carboxylic Acid (C3): This group provides the primary vector for diversification through
amide bond formation, creating libraries of compounds for structure-activity relationship
(SAR) studies. It is the classical anchor point for engaging with biological targets.

The orthogonal reactivity of these three functional groups is what makes 2-Chloro-4-
fluoronicotinic acid a highly strategic intermediate for building complex, drug-like molecules.

Physicochemical and Spectroscopic Profile

A clear understanding of a molecule's fundamental properties is the prerequisite for its effective
use in synthesis.

Core Properties

The key identifying and physical properties of 2-Chloro-4-fluoronicotinic acid are
summarized below.
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Property Value Source(s)

CAS Number 929022-76-4 [4][5]

Molecular Formula CeH3CIFNO2 [41[5]

Molecular Weight 175.55 g/mol [41[5]

Appearance Off-white to light brown solid
2-chloro-4-fluoropyridine-3-

IUPAC Name ] ]
carboxylic acid

SMILES 0O=C(0)C1=C(CI)N=CC=C1F [4]
GXDFQGOVWALHAS-

INChl Key [4]
UHFFFAOYSA-N

- Inert atmosphere, room
Storage Conditions [5]

temperature

Structural Elucidation (Predicted Spectroscopic Data)

While experimental spectra for this specific compound are not widely available in public
databases, its structure can be confidently confirmed using standard spectroscopic methods.
The expected NMR chemical shifts are predictable based on established substituent effects on
the pyridine ring.[6][7]
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Nucleus Position

Predicted Chemical
Shift (ppm)

Rationale &
Expected Multiplicity

1H NMR H-5

~8.3-85

Doublet. Deshielded
by adjacent pyridine
nitrogen and
influenced by the C4-
fluoro substituent.

1H NMR H-6

~74-76

Doublet of doublets.
Coupled to both H-5
and the C4-fluoro

atom.

13C NMR C=0

~ 165 - 168

Carbonyl carbon,

typically in this region.

13C NMR C-4

~ 160 - 164 (d)

Large 1JC-F coupling
constant. Highly
deshielded due to
direct attachment to

fluorine.

13C NMR C-2

~ 150 - 153

Deshielded by both
the adjacent nitrogen
and the attached

chlorine atom.

13C NMR C-6

~ 148 - 151 (d)

Deshielded by
pyridine nitrogen.
Shows smaller 3JC-F

coupling.

13C NMR C-5

~ 115 - 118 (d)

Shielded relative to
other ring carbons.
Shows 2JC-F

coupling.

13C NMR C-3

~112 - 115

Shielded position,
adjacent to the

carboxyl group.
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« Infrared (IR) Spectroscopy: Expect strong characteristic peaks for O-H stretching (broad,
~2500-3300 cm~1) and C=0 stretching (~1700-1725 cm~1) of the carboxylic acid, along with
C-CI (~700-800 cm~1) and C-F (~1000-1100 cm™1) vibrations.

o Mass Spectrometry (MS): The molecular ion peak (M+) would exhibit a characteristic isotopic
pattern for one chlorine atom (M:M+2 ratio of approximately 3:1).

Synthesis Strategy and Methodology

Published, peer-reviewed synthetic procedures for 2-Chloro-4-fluoronicotinic acid are
scarce, indicating its status as a specialized reagent. However, a robust synthetic route can be
proposed based on established methodologies in heterocyclic chemistry. A logical approach
involves the regioselective functionalization of a simpler pyridine precursor.

Proposed Retrosynthetic Pathway

A plausible pathway leverages directed ortho-metalation (DoM), a powerful tool for
regioselective substitution on aromatic rings.

Carboxylation
(CO2 quench)

Halogen Exchange
(e.g., Buchwald F-)

2-Chloro-4-iodopyridine 2-Chloro-4-fluoronicotinic acid

Click to download full resolution via product page

Caption: Proposed retrosynthetic analysis for 2-Chloro-4-fluoronicotinic acid.

Field-Proven Experimental Protocol (Adapted)

This protocol is an adapted, multi-step procedure based on known transformations for
analogous pyridine systems.[8] It represents a self-validating system where the success of
each step can be confirmed by standard analytical techniques before proceeding.

Step 1: Synthesis of 2-Chloro-4-iodopyridine

o Causality: This step uses Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base,
to selectively deprotonate the C4 position of 2-chloropyridine. The chloro group at C2 directs
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the deprotonation to the adjacent C3 or the remote C4. Steric hindrance from the bulky LDA
favors deprotonation at the more accessible C4 position. The resulting lithiated intermediate
is a potent nucleophile that is quenched with an iodine source.

» Methodology:

o To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add
anhydrous tetrahydrofuran (THF, 200 mL).

o Cool the flask to -78 °C using a dry ice/acetone bath.

o Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF to form
LDA in situ.

o Add 2-chloropyridine (1.0 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1
hour.

o Add a solution of iodine (Iz, 1.2 eq) in THF dropwise. The dark color of the iodine should
dissipate upon addition.

o Allow the reaction to warm slowly to room temperature overnight.
o Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

o Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium
sulfate, and concentrate in vacuo.

o Purify the crude product by column chromatography to yield 2-chloro-4-iodopyridine.
Step 2: Synthesis of 2-Chloro-4-fluoronicotinic acid

o Causality: This is a more complex transformation. A one-pot lithiation-carboxylation followed
by a subsequent halogen exchange could be envisioned. Alternatively, direct fluorination of
an iodo- or bromo-precursor using a nucleophilic fluorinating agent (e.g., CsF) or a
palladium-catalyzed reaction is a modern approach. The following describes a lithiation-
carboxylation of the product from Step 1, which would yield 2-chloro-4-iodonicotinic acid, a
close precursor. The final I-to-F exchange is a challenging step that often requires
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specialized catalysts (e.g., Buchwald ligands with a palladium source and a fluoride source
like AgF).

o Methodology (for the precursor 2-chloro-4-iodonicotinic acid):

o Dissolve 2-chloro-4-iodopyridine (1.0 eq) in anhydrous THF and cool to -78 °C under
argon.

o Add LDA (1.1 eq) dropwise and stir for 1 hour to effect a lithium-halogen exchange,
forming 2-chloro-4-lithiopyridine.

o Bubble dry carbon dioxide (CO2z) gas through the solution for 2 hours or add an excess of
crushed dry ice.

o Allow the mixture to warm to room temperature.

o Quench with water and acidify with 1M HCI to a pH of ~3-4 to precipitate the carboxylic
acid.

o Filter the solid, wash with cold water, and dry under vacuum. This would yield 2-chloro-4-
iodonicotinic acid, which could then be subjected to fluorination conditions.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Chloro-4-fluoronicotinic acid lies in the orthogonal reactivity of its
functional groups, allowing for sequential, controlled modifications.

Carboxylic Acid (C3)

2-Chloro-4-fluoronicotinic acid Chloro Group (C2)
Fluoro Group / Ring (C4)

Amide Coupling Esterification S NAr Cross-Coupling Relatively Inert
(EDC, HOBt, Amine) (H+, ROH) (Nucleophiles: R2NH, RS™) (Pd cat., boronic acids, etc.) (Strong C-F bond)

Click to download full resolution via product page
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Caption: Key reactive sites on 2-Chloro-4-fluoronicotinic acid.

Workflow for Small Molecule Library Synthesis

A typical workflow for leveraging this building block in a drug discovery program involves initial
derivatization at the carboxylic acid, followed by diversification at the C2-chloro position. This
strategy allows for the rapid generation of a matrix of related compounds to explore the
chemical space around a biological target.

Suzuki Coupling Final Product 1
(R2-B(OH)2) (Library B)
P ) Amide Coupling Amide Intermediate
(Z—Chloro—4-fluoronlcotlnlc aC|d)—> (R1-NH-2) (Library A) _

S NAr Final Product 2
(R3-H) (Library C)

Click to download full resolution via product page

Caption: General workflow for library synthesis.

Applications in Medicinal Chemistry

While specific drugs derived from 2-Chloro-4-fluoronicotinic acid are not yet in the public
domain, its value can be projected from the extensive use of its parent scaffold, 2-
chloronicotinic acid, and the known benefits of fluorination. Derivatives of 2-chloronicotinic acid
are key intermediates in the synthesis of anti-inflammatory drugs, antibiotics, and herbicides.[9]
[10]

The introduction of the C4-fluoro group offers medicinal chemists a powerful tool to overcome
common drug development hurdles:

o Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by
metabolic enzymes (e.g., Cytochrome P450s), preventing unwanted degradation of the drug.

[1]
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» Receptor Binding: Fluorine can participate in favorable non-covalent interactions (dipole-
dipole, hydrogen bonds) with protein targets, potentially increasing binding affinity and
potency.

 Membrane Permeability: Selective fluorination can increase a molecule's lipophilicity, which
can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

This scaffold is therefore an ideal starting point for developing kinase inhibitors, GPCR
modulators, and other targeted therapies where precise control over physicochemical
properties is paramount.

Safety and Handling

As with any reactive chemical intermediate, proper handling of 2-Chloro-4-fluoronicotinic
acid is essential. The following information is derived from available Safety Data Sheets (SDS).

Hazard Class Statement Pictogram
Acute Toxicity H302: Harmful if swallowed GHSO07
Skin Irritation H315: Causes skin irritation GHSO07
o H319: Causes serious eye
Eye Irritation o GHSO07
irritation

) H335: May cause respiratory
Respiratory ritati GHSO07
irritation

o Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid
breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-
resistant gloves, safety goggles, and a lab coat.[5]

o Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. Store
under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]

o Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and
place it in a sealed container for disposal.
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Conclusion and Future Outlook

2-Chloro-4-fluoronicotinic acid represents a confluence of desirable features for a modern
synthetic building block. While not a common commodity chemical, its strategic value lies in the
precise arrangement of its functional groups, which allows for controlled, sequential
diversification. The presence of both chloro and fluoro substituents provides chemists with a
powerful toolkit to modulate the electronic, steric, and metabolic properties of target molecules.
As drug discovery programs continue to demand more complex and finely tuned candidates,
the utility of such sophisticated intermediates is poised to grow, making 2-Chloro-4-
fluoronicotinic acid a valuable asset for tackling the therapeutic challenges of the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1395116#literature-review-on-2-chloro-4-
fluoronicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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